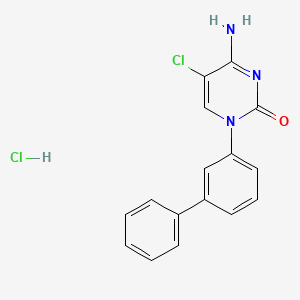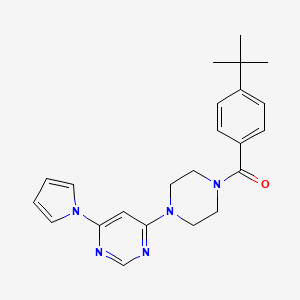
Bobcat339 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bobcat339 hydrochloride is a chemical compound that has been recently developed and has gained attention in the field of scientific research. It is a novel compound that has shown promising results in various laboratory experiments.
Scientific Research Applications
Inhibition of TET Enzymes and Epigenetic Regulation
Bobcat339 is primarily studied for its role in inhibiting Ten Eleven Translocation (TET) dioxygenases, which are crucial for DNA demethylation and epigenetic regulation. A study by Weirath et al. (2022) highlighted that the inhibitory activity of Bobcat339 against human TET1 and TET2 is influenced by contaminating copper(II), challenging its efficacy as a standalone TET inhibitor (Weirath et al., 2022).
Design and Synthesis of TET Enzyme Inhibitors
Another significant research by Chua et al. (2019) focused on the design, synthesis, and evaluation of cytosine-based TET enzyme inhibitors, including Bobcat339. It was identified as a promising compound with mid-μM inhibitor activity against TET1 and TET2 and was differentiated from DNA methyltransferase inhibitors (Chua et al., 2019).
Role in Chronic Inflammatory Pain
In a study on chronic inflammatory pain, Liu et al. (2022) explored the effects of TET1 and TET2 expression in rats. They used Bobcat339 to inhibit TET1 function in dorsal root ganglion, suggesting its potential role in ameliorating inflammatory pain (Liu et al., 2022).
Use in Cancer Research
Parthasarathy et al. (2021) investigated the use of Bobcat339 in cancer research, specifically targeting the TET pathway in Diffuse Intrinsic Pontine Glioma (DIPG). The study indicated that Bobcat339 could induce apoptosis and suppress proliferation in DIPG cells, presenting a novel approach for targeting TET pathway in these tumors (Parthasarathy et al., 2021).
properties
IUPAC Name |
4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O.ClH/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-10H,(H2,18,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMPKMMOPYMRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bobcat339 hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2919475.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2919476.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2919478.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2919483.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2919486.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2919489.png)
![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2919490.png)
![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)
![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)